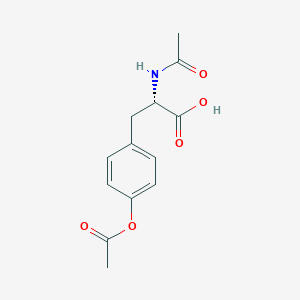

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid

Description

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAVWNTVXZCOEL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938404 | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-23-6 | |

| Record name | N,O-Diacetyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-N-(1-hydroxyethylidene)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-tyrosyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW8SXH2W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid: An In-Depth Technical Guide to its Function as an L-Tyrosine Prodrug

Abstract

L-Tyrosine, a conditionally essential amino acid, is a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its therapeutic and supplemental use is aimed at supporting cognitive function, particularly under conditions of stress where catecholamine levels may be depleted. However, L-tyrosine's clinical utility can be hampered by its physicochemical properties. This technical guide provides a comprehensive overview of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, a di-acetylated derivative of L-tyrosine, as a prodrug strategy to enhance its therapeutic potential. We will delve into the rationale for its design, synthesis, proposed mechanism of action, and a detailed framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and nutraceutical industries.

Introduction: The Rationale for an L-Tyrosine Prodrug

L-Tyrosine is endogenously synthesized from phenylalanine and serves as the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental for regulating mood, cognition, and the body's stress response.[2] Consequently, L-tyrosine supplementation has been investigated for its potential to enhance cognitive performance in demanding situations.[3]

Despite its potential, the development of L-tyrosine as a therapeutic agent faces challenges. (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, also known as N,O-diacetyl-L-tyrosine, is a prodrug designed to overcome these limitations.[4] The acetylation of both the amino and hydroxyl groups of L-tyrosine is hypothesized to modulate its physicochemical properties.[4] This guide will explore the synthesis, mechanism of bioconversion, and the necessary preclinical evaluations to validate (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid as a viable L-tyrosine prodrug.

Synthesis and Characterization

The synthesis of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid involves the acetylation of L-tyrosine. A general laboratory-scale synthesis protocol is provided below.

Synthesis Protocol: N,O-diacetylation of L-Tyrosine

This protocol describes the synthesis of N,O-diacetyl-L-tyrosine from L-tyrosine.

Materials:

-

L-Tyrosine

-

Acetic anhydride

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of sodium hydroxide with stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while maintaining the pH in the alkaline range (pH 8-10) by the dropwise addition of sodium hydroxide solution.[5]

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete di-acetylation.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the N,O-diacetyl-L-tyrosine.

-

Extract the product into an organic solvent such as ethyl acetate.[6]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

-

The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

The use of a basic solution (NaOH) deprotonates the phenolic hydroxyl and amino groups of L-tyrosine, increasing their nucleophilicity for the reaction with acetic anhydride.

-

Controlling the pH is crucial to prevent the hydrolysis of acetic anhydride and to favor the acetylation reaction.[5]

-

Acidification protonates the carboxylic acid group, rendering the product less water-soluble and facilitating its precipitation and extraction into an organic solvent.

Mechanism of Action: From Prodrug to Neurotransmitter Precursor

The efficacy of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid as a prodrug hinges on its efficient in vivo conversion to L-tyrosine. This process is primarily mediated by esterase and amidase enzymes.

Enzymatic Hydrolysis

The bioconversion of N,O-diacetyl-L-tyrosine is a two-step process:

-

Hydrolysis of the Ester Bond: The O-acetyl group is hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and small intestine, to yield N-acetyl-L-tyrosine. Human carboxylesterase 1 (hCE1) and 2 (hCE2) are the major enzymes responsible for the hydrolysis of many ester-containing prodrugs.[7]

-

Hydrolysis of the Amide Bond: The N-acetyl group of N-acetyl-L-tyrosine is then cleaved by amidases, a process that is reported to occur primarily in the liver, to release L-tyrosine.[1]

Caption: Proposed metabolic pathway of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid.

Preclinical Evaluation: A Framework for Validation

A rigorous preclinical evaluation is essential to validate the prodrug concept and to characterize the pharmacokinetic and pharmacodynamic properties of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid.

In Vitro Stability and Permeability

4.1.1. Plasma Stability Assay

This assay determines the stability of the prodrug in plasma, providing insights into its potential for systemic circulation and conversion.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubate the test compound at a final concentration (e.g., 1 µM) in plasma from the species of interest (e.g., human, rat) at 37°C.[8]

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[8]

-

Terminate the reaction by adding a quenching solution (e.g., acetonitrile) containing an internal standard.[8]

-

Centrifuge to precipitate plasma proteins.

-

Analyze the supernatant for the concentration of the parent compound and potential metabolites (N-acetyl-L-tyrosine and L-tyrosine) using a validated LC-MS/MS method.[8]

-

Calculate the half-life (t₁/₂) of the compound in plasma.

4.1.2. Caco-2 Cell Permeability Assay

This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.

Protocol:

-

Culture Caco-2 cells on semipermeable filter supports for 21-25 days to form a differentiated monolayer.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Perform a bidirectional transport study by adding the test compound to either the apical (A) or basolateral (B) chamber.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.[9]

-

Collect samples from the receiver chamber at specified time points.

-

Quantify the concentration of the test compound in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.[9]

-

The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the prodrug in an animal model.

Protocol (Oral Gavage in Sprague-Dawley Rats):

-

Fast male Sprague-Dawley rats overnight prior to dosing.[6]

-

Administer a single oral dose of the test compound formulated in a suitable vehicle via gavage.[6]

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or by sparse sampling.[10]

-

Process the blood to obtain plasma and store at -80°C until analysis.[3]

-

Extract the analytes (parent prodrug, N-acetyl-L-tyrosine, and L-tyrosine) from the plasma samples.

-

Quantify the concentrations of the analytes using a validated LC-MS/MS method.[4]

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t₁/₂ | Elimination half-life |

| F (%) | Oral bioavailability |

In Vivo Pharmacodynamic Study: Brain Microdialysis

This study directly measures the effect of the prodrug on neurotransmitter levels in specific brain regions.

Protocol (Microdialysis in the Rat Prefrontal Cortex):

-

Surgically implant a microdialysis guide cannula into the prefrontal cortex of the rat.[5]

-

After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.[11]

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer the test compound (e.g., via oral gavage).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection or LC-MS/MS.

-

Express the results as a percentage change from baseline.

Table 2: Expected Pharmacodynamic Outcomes

| Analyte | Brain Region | Expected Effect |

| Dopamine | Prefrontal Cortex | Increase in extracellular concentration |

| Norepinephrine | Prefrontal Cortex | Increase in extracellular concentration |

Caption: Preclinical evaluation workflow for (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid.

Discussion and Future Directions

The development of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid as an L-tyrosine prodrug is a promising strategy to enhance the therapeutic potential of this important amino acid. The di-acetylation is expected to improve its formulation characteristics. However, it is important to note that studies on N-acetyl-L-tyrosine have shown conflicting results regarding its bioavailability compared to L-tyrosine, with some studies suggesting it is a less effective means of raising plasma tyrosine levels.[2] Therefore, a thorough preclinical evaluation as outlined in this guide is critical to determine if the di-acetylated form offers a significant advantage.

Future studies should focus on a direct comparison of the oral bioavailability of L-tyrosine, N-acetyl-L-tyrosine, and N,O-diacetyl-L-tyrosine. Furthermore, investigating the specific human carboxylesterase isoforms involved in the hydrolysis and their kinetic parameters would provide valuable information for predicting inter-individual variability in response to the prodrug.

References

- Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

PMC - NIH. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]

-

PMC - NIH. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. [Link]

-

PubMed. The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. [Link]

-

PMC - NIH. Human carboxylesterases: a comprehensive review. [Link]

-

PLOS. Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. [Link]

-

BioDuro. ADME Plasma Stability Assay. [Link]

-

ResearchGate. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats. [Link]

-

Daikin Chemicals. FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

PMC - NIH. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. [Link]

-

PubMed. Quantitative analysis of the expression of dopamine D1 and D2 receptors in pyramidal and GABAergic neurons of the rat prefrontal cortex. [Link]

-

pr-breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?. [Link]

-

UniProt. CES1 - Liver carboxylesterase 1 - Homo sapiens (Human). [Link]

-

PMC - NIH. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex. [Link]

-

UNMC. Pharmacokinetics Protocol – Rodents. [Link]

-

GIST Scholar. Optimization of LC-MS/MS Data Independent Acquisition (DIA) for Plasma Biomarker Discovery. [Link]

-

PubMed. Presynaptic regulation of extracellular dopamine levels in the medial prefrontal cortex and striatum during tyrosine depletion. [Link]

-

The PricePlow Blog. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines. [Link]

-

PMC - NIH. Murine Pharmacokinetic Studies. [Link]

-

ResearchGate. Enzyme kinetic data.. [Link]

-

PMC - NIH. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. [Link]

-

N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. [Link]

-

PubMed. Tyrosine administration does not affect desipramine-induced dopamine levels as measured in vivo in prefrontal cortex. [Link]

-

JoVE. Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. [Link]

-

Patsnap Synapse. What is the mechanism of N-acetyl-L-tyrosine?. [Link]

-

PMC - NIH. Carboxylesterases: General detoxifying enzymes. [Link]

-

ResearchGate. Kinetic models on acetylcholinesterase modulation by self-substrate and polyamines. Estimation of interaction parameters and rate constants for free and acetylated states of the enzyme. [Link]

-

Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

-

PMC - NIH. A single amino acid substitution converts a carboxylesterase to an organophosphorus hydrolase and confers insecticide resistance on a blowfly. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. unmc.edu [unmc.edu]

- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. daikinchemicals.com [daikinchemicals.com]

- 9. prbreaker.com [prbreaker.com]

- 10. Presynaptic regulation of extracellular dopamine levels in the medial prefrontal cortex and striatum during tyrosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N,O-Diacetyl-L-tyrosine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of N,O-Diacetyl-L-tyrosine. This derivative of the essential amino acid L-tyrosine, with both its amino and phenolic hydroxyl groups acetylated, serves as a valuable building block in peptide synthesis and various pharmaceutical applications.[1] The acetylation enhances its solubility in organic solvents and modifies its chemical reactivity, making it a subject of interest in biochemical research.[1]

Strategic Approach to Synthesis: Driving Di-Acetylation

The synthesis of N,O-Diacetyl-L-tyrosine is typically achieved through the acetylation of L-tyrosine using acetic anhydride. The key to favoring the di-acetylated product over the mono-acetylated (N-acetyl-L-tyrosine) counterpart lies in the strategic use of excess acetic anhydride under basic conditions. This approach is derived from observations in protocols aimed at synthesizing N-acetyl-L-tyrosine, where the formation of N,O-Diacetyl-L-tyrosine is considered an impurity to be minimized.[2]

Reaction Mechanism and Causality

The acetylation of L-tyrosine follows a nucleophilic acyl substitution mechanism. L-tyrosine possesses two nucleophilic sites: the primary amino group (α-NH₂) and the phenolic hydroxyl group (-OH). Under basic conditions, the amino group is deprotonated, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of acetic anhydride. The phenolic hydroxyl group is also deprotonated to a phenoxide ion, which is also a potent nucleophile.

The relative reactivity of the two functional groups is pH-dependent. At moderately basic pH, the amino group is more readily acetylated. To achieve di-acetylation, a sufficient excess of acetic anhydride and a strongly basic medium are necessary to ensure the acetylation of both the amino group and the less reactive phenolic hydroxyl group.

A common method for this type of acylation is the Schotten-Baumann reaction, which is conducted in a two-phase system of an aqueous alkaline solution and an organic solvent. However, for the acetylation of amino acids, a homogeneous aqueous basic solution is often employed.

Experimental Protocol: Synthesis of N,O-Diacetyl-L-tyrosine

This protocol is based on a reported synthesis and is designed to favor the formation of the di-acetylated product.[3][4] Researchers should note that optimization of reaction conditions may be necessary to improve the yield.

Materials and Reagents:

-

L-Tyrosine

-

Acetic Anhydride

-

2 M Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.14 g of L-tyrosine in 48 mL of 2 M NaOH solution. Stir until the L-tyrosine is completely dissolved.

-

Acetylation Reaction: Cool the solution in an ice bath. Slowly add 12 mL of acetic anhydride to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Precipitation: Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3. This will precipitate the crude N,O-Diacetyl-L-tyrosine.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts.

-

Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified N,O-Diacetyl-L-tyrosine as a white to off-white crystalline powder.[1]

Characterization of N,O-Diacetyl-L-tyrosine

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of physical and spectroscopic techniques.

Physical Properties

| Property | Observation |

| Appearance | White to off-white crystalline powder.[1] |

| Solubility | Soluble in organic solvents like ethanol and DMSO; limited solubility in water.[1] |

| Melting Point | A reported melting range for a synthesized sample was 233.8-246.2 °C.[4] This is lower than that of L-tyrosine (decomposes around 343 °C) and N-acetyl-L-tyrosine (around 149-152 °C), which can be an initial indicator of product formation. |

Spectroscopic Analysis

A comparative analysis of the spectra of the starting material (L-tyrosine), the potential mono-acetylated byproduct (N-acetyl-L-tyrosine), and the desired di-acetylated product is crucial for unambiguous characterization.

1. Infrared (IR) Spectroscopy

The IR spectrum of N,O-Diacetyl-L-tyrosine will show characteristic peaks corresponding to the functional groups introduced during the reaction.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Indicates the presence of the carboxylic acid group. |

| N-H Stretch (Amide) | 3200-3400 | A sharp peak indicating the N-H bond of the secondary amide. |

| C=O Stretch (Ester) | ~1740-1760 | A key indicator of the O-acetylation of the phenolic hydroxyl group. A reported anomaly at 1739 cm⁻¹ supports this.[4] |

| C=O Stretch (Amide I) | ~1650-1680 | Confirms the N-acetylation of the amino group. |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 | Overlapping with other carbonyl stretches, but contributes to the overall carbonyl region of the spectrum. |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of N,O-Diacetyl-L-tyrosine. The spectra should be compared with those of L-tyrosine and N-acetyl-L-tyrosine for clear interpretation.

¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

| Protons | Expected δ (ppm) | Multiplicity | Rationale |

| Aromatic (H-2, H-6) | ~7.2-7.4 | Doublet | Protons ortho to the O-acetyl group, expected to be downfield compared to L-tyrosine due to the electron-withdrawing effect of the acetyl group. |

| Aromatic (H-3, H-5) | ~7.0-7.2 | Doublet | Protons meta to the O-acetyl group. |

| α-CH | ~4.4-4.6 | Multiplet | The alpha-proton, coupled to the β-protons and the amide proton. |

| β-CH₂ | ~2.9-3.2 | Multiplet | The diastereotopic beta-protons. |

| N-Acetyl CH₃ | ~1.8-2.0 | Singlet | A characteristic singlet for the N-acetyl group protons. |

| O-Acetyl CH₃ | ~2.2-2.3 | Singlet | A distinct singlet for the O-acetyl group protons, typically downfield from the N-acetyl protons. |

| N-H (Amide) | ~8.0-8.5 | Doublet | The amide proton, coupled to the α-CH. |

| COOH | ~12.0-13.0 | Broad Singlet | The carboxylic acid proton, which is often broad and may exchange with residual water. |

¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):

| Carbon | Expected δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | ~173-175 | The carbonyl carbon of the carboxylic acid. |

| C=O (Amide) | ~169-171 | The carbonyl carbon of the N-acetyl group. |

| C=O (Ester) | ~168-170 | The carbonyl carbon of the O-acetyl group. |

| Aromatic (C-4) | ~149-151 | The aromatic carbon attached to the oxygen, shifted downfield due to the ester linkage. |

| Aromatic (C-1) | ~135-137 | The quaternary aromatic carbon attached to the side chain. |

| Aromatic (C-2, C-6) | ~129-131 | Aromatic carbons ortho to the ester group. |

| Aromatic (C-3, C-5) | ~121-123 | Aromatic carbons meta to the ester group. |

| α-CH | ~53-55 | The alpha-carbon. |

| β-CH₂ | ~36-38 | The beta-carbon. |

| N-Acetyl CH₃ | ~22-24 | The methyl carbon of the N-acetyl group. |

| O-Acetyl CH₃ | ~20-22 | The methyl carbon of the O-acetyl group. |

3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of N,O-Diacetyl-L-tyrosine.

| Ionization Mode | Expected m/z | Fragment Ions |

| ESI+ | [M+H]⁺: 266.1, [M+Na]⁺: 288.1 | Fragmentation will likely involve the loss of the acetyl groups, water, and CO₂. Key fragments could correspond to the loss of the O-acetyl group (m/z 224.1) and subsequent loss of the N-acetyl group. |

| ESI- | [M-H]⁻: 264.1 | Fragmentation would likely show the loss of CO₂ (m/z 220.1). |

Conclusion

The synthesis of N,O-Diacetyl-L-tyrosine presents a straightforward yet nuanced challenge in controlling the selectivity of acetylation. By employing an excess of acetic anhydride in a basic medium, the formation of the di-acetylated product is favored. Rigorous characterization using a suite of analytical techniques, particularly comparative NMR and IR spectroscopy, is paramount to confirm the successful synthesis and purity of the final product. This guide provides a solid foundation for researchers to produce and validate N,O-Diacetyl-L-tyrosine for its various applications in scientific research and development.

References

- Process for preparing N-acetyl-L-tyrosine. CN114716335A.

-

Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Available at: [Link]

-

Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of L-Tyrosine Prodrugs

Executive Summary

L-tyrosine, the metabolic precursor to the catecholamine neurotransmitters dopamine and norepinephrine, holds therapeutic potential for neurological and psychiatric conditions characterized by catecholaminergic deficits. However, its therapeutic efficacy is severely limited by its poor transport across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the prodrug strategy employed to overcome this limitation. We will dissect the mechanism of action of L-tyrosine prodrugs, from rational design and transport across the BBB to enzymatic bioactivation within the central nervous system (CNS) and subsequent modulation of neurotransmitter synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the design and validation of next-generation CNS therapeutics.

Introduction: The Blood-Brain Barrier Challenge and the Prodrug Solution

The brain maintains a highly controlled microenvironment, shielded from the systemic circulation by the blood-brain barrier (BBB). This barrier, formed by specialized endothelial cells with tight junctions, strictly regulates the passage of molecules into the CNS.[1] While essential for protecting the brain, the BBB poses a formidable obstacle for drug delivery, preventing more than 98% of small-molecule drugs from reaching their intended targets.[1]

L-tyrosine, an amino acid, is a precursor for the synthesis of dopamine and norepinephrine, neurotransmitters crucial for motor control, mood, and cognition.[2] Conditions like Parkinson's disease are characterized by a profound loss of dopamine-producing neurons. Logically, supplementing L-tyrosine should boost dopamine synthesis. However, L-tyrosine competes with other large neutral amino acids (LNAAs) for transport across the BBB via the L-type Amino Acid Transporter 1 (LAT1).[3][4] This competition saturates the transporter, limiting the net increase in brain tyrosine levels even with high systemic doses.[5]

The prodrug approach offers a validated strategy to circumvent this issue. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[1] For L-tyrosine, this involves chemically modifying the molecule to enhance its transport into the brain, where it is then converted back to L-tyrosine to fuel the catecholamine synthesis pathway.

L-Tyrosine Prodrug Design: Balancing Transport and Bioactivation

The design of an effective L-tyrosine prodrug is a multi-parameter optimization problem. The ideal prodrug must:

-

Exhibit enhanced BBB permeability compared to L-tyrosine itself.

-

Possess sufficient stability in the systemic circulation to reach the BBB intact.

-

Undergo rapid and efficient enzymatic conversion to L-tyrosine within the brain parenchyma.

-

Release a promoiety that is non-toxic and easily cleared.

Two primary strategies are employed:

-

Lipophilicity Enhancement: This classic approach involves masking the polar functional groups of L-tyrosine (the carboxylic acid and amino groups) with lipophilic promoieties, typically forming esters.[1] This increases passive diffusion across the lipid membranes of the BBB. However, a critical balance must be struck; excessive lipophilicity can lead to non-specific tissue accumulation and sequestration, while the ester linkage must be stable enough to prevent premature hydrolysis in the plasma by ubiquitous esterases but labile enough to be cleaved by enzymes in the brain.[6]

-

Carrier-Mediated Transport (CMT) Targeting: This more sophisticated strategy designs the prodrug to mimic endogenous substrates of specific BBB influx transporters. For L-tyrosine, the natural target is the L-type Amino Acid Transporter 1 (LAT1) .[1][7] By creating derivatives that are high-affinity substrates for LAT1, prodrugs can hijack this nutrient delivery system for active transport into the CNS.[8]

Common L-tyrosine prodrugs that have been investigated include:

-

L-Tyrosine Esters (e.g., L-tyrosine methyl ester): Increase lipophilicity but are susceptible to hydrolysis by plasma carboxylesterases.[2][6]

-

O-Phospho-L-tyrosine: This prodrug utilizes a phosphate group, which is cleaved by alkaline phosphatases (ALPs) to release L-tyrosine.[6] ALPs are present in various tissues, including the brain, making this a viable bioactivation pathway.[9][10]

-

N-Acetyl-L-tyrosine (NAT): While used in parenteral nutrition, studies have shown it to be a less effective prodrug for increasing brain tyrosine compared to other derivatives.[2][6]

Core Mechanism of Action: The Two-Step Journey into the CNS

The efficacy of an L-tyrosine prodrug hinges on a sequential, two-step process: successful transit across the BBB followed by efficient bioactivation.

Step 1: Crossing the Blood-Brain Barrier via LAT1

The primary gateway for L-tyrosine and its structurally similar prodrugs is the LAT1 transporter.[8] LAT1 is a high-capacity, sodium-independent transporter responsible for carrying large neutral amino acids, including phenylalanine, leucine, and tryptophan, into the brain.[4] Prodrugs designed to be LAT1 substrates effectively utilize this endogenous pathway, leading to significantly higher brain uptake compared to passive diffusion alone.[7] The affinity of a prodrug for LAT1 is a critical determinant of its brain delivery efficiency.[3]

Step 2: CNS Bioactivation by Brain-Resident Enzymes

Once inside the brain's extracellular fluid, the prodrug must be efficiently converted back to L-tyrosine. This bioactivation is catalyzed by enzymes concentrated within the brain parenchyma and endothelial cells.

-

Carboxylesterases (CES): For ester-based prodrugs (e.g., L-tyrosine methyl ester), hydrolysis is mediated by CES isozymes. The brain expresses several CES isozymes that can metabolize ester-containing compounds.[11] The goal is to design an ester linkage that is a poor substrate for plasma CES but a good substrate for brain-resident CES, thus achieving targeted release.[12]

-

Alkaline Phosphatases (ALP): For phosphate-based prodrugs (e.g., O-phospho-L-tyrosine), the phosphate group is cleaved by ALPs.[6][9] These enzymes are found in various tissues, and their activity within the CNS provides a reliable mechanism for prodrug activation.[10][13]

The following diagram illustrates this two-step mechanism of action.

Caption: Mechanism of L-Tyrosine Prodrug Action in the CNS.

Pharmacodynamics: Augmenting the Catecholamine Synthesis Pathway

The successful delivery and bioactivation of L-tyrosine prodrugs result in elevated concentrations of L-tyrosine within the CNS. This increased substrate availability directly influences the catecholamine synthesis pathway.[8]

The first and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme Tyrosine Hydroxylase (TH) .[2] Under normal physiological conditions, TH is typically saturated with its substrate, L-tyrosine. However, by significantly increasing intracellular tyrosine levels, it is possible to drive this enzymatic reaction forward, leading to increased production of L-DOPA and, subsequently, dopamine and norepinephrine.[8] The subsequent conversion of L-DOPA to dopamine is rapidly catalyzed by aromatic L-amino acid decarboxylase (AADC).

Therefore, the ultimate pharmacodynamic effect of an L-tyrosine prodrug is an increase in the synthesis and availability of dopamine and norepinephrine in key brain regions, which can be measured directly using techniques like in vivo microdialysis.

Experimental Validation: A Guide to Core Protocols

Rigorous experimental validation is paramount to characterize the efficacy and mechanism of a novel L-tyrosine prodrug. The process involves a tiered approach, beginning with in vitro models to assess BBB permeability and culminating in in vivo studies to measure pharmacokinetic and pharmacodynamic endpoints.

In Vitro Validation: BBB Permeability Assay using hCMEC/D3 Cells

The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and reproducible in vitro model of the human BBB.[11] These cells form a monolayer on a porous membrane, allowing for the quantitative assessment of a compound's ability to cross the barrier.

Causality Behind Experimental Choices:

-

hCMEC/D3 Cells: Chosen for their human origin, reproducibility, and expression of key BBB transporters, including LAT1.[11]

-

Transwell™ System: This two-chamber system provides a simple yet effective model of the apical (blood) and basolateral (brain) sides of the BBB.

-

TEER Measurement: Transepithelial Electrical Resistance (TEER) is a critical quality control metric. It measures the ionic conductance across the cell monolayer. A high TEER value indicates the formation of robust tight junctions, which is the hallmark of a well-formed barrier.[14][15] The measurement is non-invasive and validates the integrity of the barrier model before and after the experiment.

Step-by-Step Protocol:

-

Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell™ inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed (typically 5-7 days).

-

Barrier Integrity Verification (TEER):

-

Equilibrate the cell monolayer in fresh, pre-warmed media for 30 minutes.

-

Using an epithelial volt-ohm meter (EVOM™) with "chopstick" electrodes, measure the electrical resistance across the monolayer.[16]

-

Measure the resistance of a blank, cell-free insert coated with collagen and filled with media.

-

Calculate the net TEER value: TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Membrane Area (cm²).[17]

-

Self-Validation Gate: Proceed only if TEER values are within the established range for the hCMEC/D3 line (typically >30 Ω·cm²), indicating a confluent monolayer.[14]

-

-

Permeability Assay:

-

Replace the medium in the apical (upper) chamber with a solution containing the L-tyrosine prodrug at a known concentration.

-

At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

Simultaneously, take a sample from the apical chamber to confirm the initial concentration.

-

Analyze the concentration of the prodrug in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the rate of prodrug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

Compare the Papp value of the prodrug to that of L-tyrosine and a low-permeability marker (e.g., sucrose) to quantify the improvement in BBB transport.

-

In Vivo Validation: Microdialysis in Rodent Models

In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound, extracellular molecules from specific brain regions of a freely moving animal.[5][18] This provides invaluable real-time data on both the concentration of the delivered prodrug/tyrosine (pharmacokinetics) and the resulting changes in neurotransmitter levels (pharmacodynamics).[18]

Causality Behind Experimental Choices:

-

Microdialysis Probe: A semi-permeable membrane at the tip of the probe allows for the diffusion of small molecules from the brain's extracellular fluid into a perfusate, based on the concentration gradient.[19]

-

Flow Rate: The perfusion flow rate is a critical parameter. Slower flow rates (e.g., 0.25-1.0 µL/min) increase the "relative recovery" of the analyte (the ratio of the concentration in the dialysate to the actual extracellular concentration) but reduce temporal resolution.[19] A low flow rate is often chosen to maximize recovery, which is essential for detecting the low basal concentrations of neurotransmitters.

-

Baseline Sampling: Collecting several baseline samples before prodrug administration is a crucial self-validating step. It establishes a stable baseline for each animal, ensuring that post-dose changes can be confidently attributed to the prodrug's effect.

Step-by-Step Protocol:

-

Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of a rat. Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24-48 hours.

-

Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0 µL/min).

-

Baseline Collection (Self-Validation): Allow the system to equilibrate for at least 90-120 minutes. Then, collect 3-4 consecutive dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and L-tyrosine levels.

-

Prodrug Administration: Administer the L-tyrosine prodrug via a systemic route (e.g., intraperitoneal or oral).

-

Post-Dose Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for concentrations of the prodrug, L-tyrosine, dopamine, and its metabolites (DOPAC, HVA) using a highly sensitive method like HPLC with electrochemical detection (HPLC-EC) or LC-MS/MS.

-

Data Analysis:

-

For pharmacokinetic analysis, plot the concentration of the prodrug and L-tyrosine in the dialysate over time to determine parameters like Cmax, Tmax, and AUC.

-

For pharmacodynamic analysis, express dopamine levels as a percentage change from the average baseline concentration for each animal. Plot these changes over time to visualize the effect of the prodrug on neurotransmitter release.

-

The following diagram outlines the experimental workflow for validating a novel L-tyrosine prodrug.

Caption: Experimental Workflow for L-Tyrosine Prodrug Validation.

Data Presentation & Analysis

Summarizing results in a clear, comparative format is essential. While extensive pharmacokinetic data for every L-tyrosine prodrug is not publicly available in a single source, the following table structure provides a template for comparing key validation parameters.

| Prodrug Candidate | Promolety Type | Primary Transport Mechanism | Relative In Vivo Efficacy (vs. L-Tyrosine) | Key Findings & Rationale |

| L-Tyrosine | (Parent Drug) | LAT1-Mediated | Baseline | Transport is limited by competition with other LNAAs.[3] |

| L-Tyrosine Methyl Ester | Methyl Ester | Increased Lipophilicity / LAT1 | Substantial increase in bioavailability.[6] | Ester linkage enhances BBB penetration but is susceptible to premature plasma hydrolysis.[6] |

| O-Phospho-L-tyrosine | Phosphate Ester | LAT1 / Other | Powerful increase in bioavailability, comparable to ester prodrug.[6] | Utilizes alkaline phosphatases for bioactivation, offering an alternative cleavage mechanism.[6][9] |

| N-Acetyl-L-tyrosine | N-Acetamide | LAT1 / Other | Least effective of the tested prodrugs for raising brain tyrosine.[2][6] | Slower or incomplete hydrolysis in the CNS may limit its utility as a direct precursor delivery agent. |

Conclusion & Future Perspectives

The development of L-tyrosine prodrugs represents a promising strategy for enhancing the delivery of this crucial neurotransmitter precursor to the central nervous system. By leveraging both enhanced lipophilicity and carrier-mediated transport via the LAT1 system, these chemically modified agents can effectively bypass the restrictive properties of the blood-brain barrier. The success of this approach is critically dependent on a two-step mechanism: efficient transport into the brain followed by rapid bioactivation by CNS-resident enzymes like carboxylesterases and alkaline phosphatases.

The experimental workflows detailed herein, from in vitro permeability assays using validated cell lines like hCMEC/D3 to in vivo microdialysis in rodent models, provide a robust framework for the preclinical validation of novel prodrug candidates. As our understanding of BBB transporters and brain-specific enzyme expression continues to grow, so too will our ability to rationally design the next generation of L-tyrosine prodrugs with improved brain targeting and therapeutic efficacy for a range of neurological disorders.

References

-

Madsen, K. B., & Dhaher, R. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. [Link]

-

Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791. [Link]

-

Acquas, E., & Tanda, G. (2012). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. ACS Chemical Neuroscience, 3(11), 883-892. [Link]

-

Jongkees, B. J., et al. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Frontiers in Aging Neuroscience, 7, 211. [Link]

-

Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. [Link]

-

Huttunen, K. M., Gynther, M., & Puris, E. (2018). Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs). Pharmaceutical Research, 35(3), 59. [Link]

-

Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Overview of Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

-

Weksler, B. B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood-brain barrier. Fluids and Barriers of the CNS, 10(1), 16. [Link]

-

Lo, W. Y., & Malingré, M. M. (2002). Hydrolysis of Dinitrobenzamide Phosphate Prodrugs: The Role of Alkaline Phosphatase. Drug Metabolism and Disposition, 30(6), 689-693. [Link]

-

Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549. [Link]

-

Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

-

Stern, J. H. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). UCL Institute of Ophthalmology. [Link]

-

Weber, W. A., et al. (2000). O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine uptake in brain tumours: Initial results of a comparative study. European Journal of Nuclear Medicine, 27(5), 542-549. [Link]

-

Tyagi, K., Kumari, R., & Venkatesh, V. (2023). Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics. Organic & Biomolecular Chemistry, 21(21), 4455-4464. [Link]

-

Wadkins, R. M., et al. (2005). Modifications of human carboxylesterase for improved prodrug activation. Current Topics in Medicinal Chemistry, 5(4), 387-394. [Link]

-

STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. STEMCELL Technologies. [Link]

-

Siddique, A., et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human. Pharmaceutics, 16(5), 682. [Link]

-

Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 1957-1965. [Link]

-

BASi. (n.d.). IN VITRO MICRODIALYSIS APPLICATION NOTE. BASi. [Link]

-

Madsen, K. B., & Dhaher, R. (2024). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. [Link]

-

Puris, E., et al. (2019). L-Type amino acid transporter 1 (LAT1)-utilizing prodrugs are carrier-selective despite having low affinity for organic anion transporting polypeptides (OATPs). International Journal of Pharmaceutics, 571, 118728. [Link]

-

Needham, R. M. (2018). Efforts in increasing Microdialysis recovery rates by utilizing bidirectional flow capabilites. ScholarWorks@UARK. [Link]

-

Lo, W. Y., & Malingré, M. M. (2002). Hydrolysis of Dinitrobenzamide Phosphate Prodrugs: The Role of Alkaline Phosphatase. Drug Metabolism and Disposition, 30(6), 689-693. [Link]

-

AxoSim. (2023). How Do Transwell and TEER Assays Help Us Understand Biological Barrier Function?. AxoSim. [Link]

- Irie, T., & Uekama, K. (1999). Cyclodextrins in peptide and protein delivery. Advanced Drug Delivery Reviews, 36(1), 101-123.

- Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of Nutrition, 136(1 Suppl), 218S-226S.

Sources

- 1. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs | MDPI [mdpi.com]

- 11. Modifications of human carboxylesterase for improved prodrug activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis of dinitrobenzamide phosphate prodrugs: the role of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell and TEER Assays - Tempo Bioscience [tempobioscience.com]

- 15. youtube.com [youtube.com]

- 16. medicine.umich.edu [medicine.umich.edu]

- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. basinc.com [basinc.com]

- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

An In-depth Technical Guide on the Metabolic Fate and Hydrolysis of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid

Abstract

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is a di-acetylated derivative of the endogenous amino acid L-tyrosine, featuring both an N-acetyl amide linkage and an O-acetyl phenolic ester linkage. Understanding the metabolic fate of this molecule is critical for evaluating its potential as a pharmaceutical agent or prodrug. This technical guide provides a comprehensive overview of the predicted metabolic pathway, focusing on the sequential enzymatic hydrolysis of its ester and amide bonds. We detail the key enzyme families, namely carboxylesterases (CES) and aminoacylases (ACY1), responsible for this biotransformation. Furthermore, this document outlines robust, field-proven experimental protocols for characterizing its metabolic stability and pharmacokinetic profile, including in vitro assays with plasma and liver subcellular fractions and a conceptual framework for in vivo studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction and Scientific Background

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is a structurally unique molecule derived from L-tyrosine. Its key features are two acetyl groups that mask the native functional moieties of the parent amino acid: the alpha-amino group is protected as an acetamide, and the phenolic hydroxyl group is protected as an acetate ester. This modification significantly alters the physicochemical properties of the parent L-tyrosine, such as its lipophilicity and solubility, which can, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of ester and amide bonds makes the compound a candidate for a prodrug strategy.[1][2] Ester prodrugs are frequently used to enhance bioavailability, but their utility is often dependent on the rate and site of hydrolysis by esterase enzymes.[3] Amide bonds are generally more stable than esters, and their cleavage is mediated by a different set of enzymes.[4] Therefore, a thorough understanding of the hydrolytic fate of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is paramount to predicting its in vivo behavior, efficacy, and safety. This guide proposes a logical, stepwise metabolic pathway and provides the technical methodologies required to validate this hypothesis.

Proposed Metabolic Pathway and Key Hydrolytic Enzymes

The metabolic activation of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is predicted to occur via a two-step enzymatic hydrolysis. The initial and more rapid cleavage is anticipated at the O-acetyl ester linkage, followed by a slower hydrolysis of the N-acetyl amide bond.

Step 1: Ester Hydrolysis (De-O-acetylation)

The primary metabolic event is the hydrolysis of the phenolic acetate ester. This reaction is predominantly catalyzed by carboxylesterases (CES), a family of serine hydrolases abundant in the body.[5]

-

Causality & Rationale: Phenolic ester bonds are generally more susceptible to enzymatic hydrolysis than aliphatic amides.[2][6] The high concentration of carboxylesterases in the liver, plasma, and intestine ensures that this conversion is likely to be rapid and efficient upon systemic absorption.[7]

-

Key Enzymes: The two major isoforms in humans are CES1 and CES2.[8] CES1 is highly expressed in the liver, while CES2 is the predominant form in the intestine.[9] Both isoforms are capable of hydrolyzing a wide range of ester-containing drugs and prodrugs.[10]

-

Resulting Metabolite: This first step yields acetic acid and the intermediate metabolite, (S)-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid, more commonly known as N-acetyl-L-tyrosine (NALT) .

Step 2: Amide Hydrolysis (De-N-acetylation)

Following the initial de-esterification, the resulting N-acetyl-L-tyrosine (NALT) undergoes hydrolysis of its amide bond to release the parent amino acid, L-tyrosine.

-

Causality & Rationale: The hydrolysis of N-acetylated amino acids is a known metabolic pathway involved in protein degradation and amino acid recycling.[11][12] This conversion is crucial for liberating the active L-tyrosine, which can then participate in endogenous pathways, such as the synthesis of catecholamine neurotransmitters.[13]

-

Key Enzymes: This reaction is catalyzed by Aminoacylase-1 (ACY1) , a cytosolic zinc-binding enzyme.[14][15] ACY1 exhibits specificity for the hydrolysis of various N-acylated L-amino acids.[11][14] It is expressed in several tissues, with the highest levels typically found in the kidney and liver.[16]

-

Final Metabolites: This final hydrolytic step releases L-tyrosine and a second molecule of acetic acid.

Visualization of the Proposed Metabolic Pathway

The sequential two-step hydrolysis is depicted in the diagram below.

Experimental Methodologies for Metabolic Characterization

To validate the proposed pathway and quantify the rate of hydrolysis, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a self-validating system to move from initial screening to definitive enzymatic and organismal characterization.

In Vitro Hydrolysis Profiling

In vitro assays are essential for determining the intrinsic stability of the compound in relevant biological matrices and for identifying the enzymes involved.

This assay determines the compound's stability in blood and is a primary indicator of hydrolysis by circulating esterases.

Objective: To measure the rate of disappearance of the parent compound and the formation of N-acetyl-L-tyrosine in plasma.

Step-by-Step Methodology:

-

Preparation: Thaw pooled human plasma (and plasma from other species like rat and mouse for cross-species comparison) at 37°C. Prepare a 1 mM stock solution of the test compound in DMSO.

-

Incubation: Dilute the stock solution into pre-warmed plasma to a final concentration of 1 µM (final DMSO concentration ≤ 0.25%).[17]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[17][18]

-

Reaction Quenching: Immediately terminate the enzymatic reaction by adding the aliquot to 3-4 volumes (e.g., 200 µL) of ice-cold acetonitrile containing an analytical internal standard.[19][20]

-

Sample Processing: Vortex the samples vigorously to precipitate plasma proteins, then centrifuge at high speed (e.g., >10,000 g) for 10-15 minutes at 4°C.[19]

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound and the generated N-acetyl-L-tyrosine.[18]

This assay evaluates the compound's susceptibility to metabolism by the full complement of hepatic cytosolic and microsomal enzymes.

Objective: To determine the rate of metabolism in the primary metabolic organ, the liver.

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing liver S9 fraction (e.g., 1 mg/mL protein) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[21][22] Prepare test compound stock as in the plasma assay.

-

Pre-incubation: Add the test compound to the S9 mixture to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.[23]

-

Reaction Initiation: Initiate the reaction by adding a cofactor mixture.[21] For hydrolysis, cofactors may not be necessary, but for a comprehensive screen, include NADPH and UDPGA to assess Phase I and Phase II metabolism in parallel.[24] A "minus cofactor" control is essential to isolate hydrolytic activity.[21]

-

Time-Point Sampling & Quenching: Follow the same procedure as the plasma stability assay (steps 3-5), collecting samples at appropriate time points (e.g., 0, 15, 30, 45, 60 minutes).[21][25]

-

Analysis: Analyze the supernatant by LC-MS/MS for the parent compound and its metabolites.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and specificity.[26][27]

Method Parameters: A validated LC-MS/MS method should be developed to simultaneously quantify the parent compound, N-acetyl-L-tyrosine, and L-tyrosine.[28]

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Polarity |

| Parent Compound | [M+H]⁺ | Calculated | Positive |

| N-acetyl-L-tyrosine | [M+H]⁺ | Calculated | Positive |

| L-Tyrosine | [M+H]⁺ | Calculated | Positive |

| Internal Standard | Selected | Selected | Positive |

| Table 1: Conceptual LC-MS/MS parameters for bioanalysis. Actual m/z values must be determined experimentally. |

Visualization of the Experimental Workflow

The logical flow from initial in vitro screening to in vivo validation is critical for efficient drug development.

Data Interpretation and Expected Outcomes

The collective results from the described assays will provide a comprehensive profile of the compound's metabolic fate.

Quantitative Data Summary

The primary endpoints of the in vitro assays are the half-life (t½) and intrinsic clearance (CLint) of the parent compound.

| Assay Matrix | Parameter | Expected Outcome | Interpretation |

| Human Plasma | t½ (min) | < 30 min | Rapid hydrolysis by plasma esterases. |

| Human Liver S9 | t½ (min) | < 60 min | Susceptible to hepatic hydrolysis. |

| Liver S9 (-Cofactors) | t½ (min) | Similar to +Cofactors | Confirms hydrolysis is the main pathway, not CYP-mediated oxidation. |

| Recombinant CES1/2 | CLint | High | Confirms CES enzymes are responsible for Step 1. |

| Recombinant ACY1 | CLint | Moderate | Confirms ACY1 can hydrolyze the NALT intermediate. |

| Table 2: Hypothetical data and interpretation from in vitro stability assays. |

In Vivo Pharmacokinetic Profile

An in vivo study in rodents would reveal the interplay of absorption, distribution, and metabolism. Following oral administration, it is expected that the parent compound will have very low systemic exposure. The primary circulating analytes would likely be N-acetyl-L-tyrosine and, subsequently, L-tyrosine. A significant fraction of N-acetyl-L-tyrosine may be excreted unchanged in the urine, as has been observed in human studies.[29][30] This highlights that the conversion of NALT to tyrosine by ACY1 might be a rate-limiting step in vivo.

Conclusion

The metabolic fate of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid is predicted to be a rapid, two-step hydrolysis. The initial, facile cleavage of the phenolic ester by carboxylesterases is expected to yield N-acetyl-L-tyrosine, which is then more slowly converted to L-tyrosine by aminoacylase-1. This metabolic cascade suggests the parent compound would function as a prodrug, with N-acetyl-L-tyrosine acting as the primary systemic metabolite. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to definitively characterize this pathway, quantify the kinetics of biotransformation, and provide the critical data needed for further drug development decisions.

References

-

Cyprotex. S9 Stability. Evotec. Available from: [Link]

-

Guo, L., et al. (2020). Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways. Medical Science Monitor. Available from: [Link]

-

Walden, M., & Fitzpatrick, P. F. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available from: [Link]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. Available from: [Link]

-

Cyprotex. Plasma Stability. Evotec. Available from: [Link]

-

Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

-

Wojtowicz, W., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules. Available from: [Link]

-

Rupa Health. ACY1. Available from: [Link]

-

ResearchGate. Development and clinical application of a LC-MS/MS method for simultaneous determination of various tyrosine kinase inhibitors in human plasma. Available from: [Link]

-

Lather, V., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Modern Chemistry. Available from: [Link]

-

Lee, D., et al. (2018). Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning. Journal of Chromatography B. Available from: [Link]

-

BioDuro. ADME Plasma Stability Assay. Available from: [Link]

-

Wikipedia. Aminoacylase. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine? Available from: [Link]

-

Zhang, Y., et al. (2024). Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

-

Bentham Science. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism. Available from: [Link]

-

Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Available from: [Link]

-

Lenders, M., et al. (2015). Ester Bonds in Prodrugs. ACS Chemical Biology. Available from: [Link]

-

BioVendor R&D. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1). Available from: [Link]

-

JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

-

Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. Available from: [Link]

-

Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry. Available from: [Link]

-

de Klerk, K., et al. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Metabolites. Available from: [Link]

-

Lee, J. H., et al. (2011). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Bulletin of the Korean Chemical Society. Available from: [Link]

-

Mercer, B. A., et al. (2021). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods. Available from: [Link]

-

Shi, J., et al. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available from: [Link]

-

Mercell. metabolic stability in liver microsomes. Available from: [Link]

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank. Available from: [Link]

-

GeneCards. ACY1 Gene. Available from: [Link]

-

Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Available from: [Link]

-

Domainex. Plasma Stability Assay. Available from: [Link]

-

Gynther, M., & Laine, K. (2022). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm. Available from: [Link]

-

medtigo. n-acetyltyrosine | Dosing, Uses and Side effects. Available from: [Link]

-

pr-breaker. (2017). L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form? Available from: [Link]

Sources

- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 14. ACY1 | Rupa Health [rupahealth.com]

- 15. Aminoacylase - Wikipedia [en.wikipedia.org]

- 16. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 17. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plasma Stability Assay | Domainex [domainex.co.uk]

- 21. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. mercell.com [mercell.com]

- 23. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mttlab.eu [mttlab.eu]

- 25. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 26. Development of an LC-MS/MS method for quantification of 3-chloro-L-tyrosine as a candidate marker of chlorine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 28. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. n-acetyltyrosine | Dosing, Uses and Side effects | medtigo [medtigo.com]

A Technical Guide to the Solubility of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic Acid and its Analogue, N-Acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, more commonly known as N,O-Diacetyl-L-tyrosine. Due to the limited publicly available quantitative solubility data for this specific molecule, this guide extends its scope to a comprehensive examination of the closely related and well-characterized analogue, N-Acetyl-L-tyrosine. By understanding the physicochemical properties and solubility behavior of N-Acetyl-L-tyrosine, researchers can infer and predict the solubility of N,O-Diacetyl-L-tyrosine and make informed decisions in formulation development, analytical method design, and various research applications. This guide details the theoretical underpinnings of solubility, presents available experimental data, outlines robust protocols for solubility determination, and provides insights into the practical implications for drug development.

Introduction to (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid (N,O-Diacetyl-L-tyrosine)

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid, or N,O-Diacetyl-L-tyrosine, is a derivative of the amino acid L-tyrosine where both the amino and the phenolic hydroxyl groups are acetylated.[1][2] This modification of the parent amino acid alters its physicochemical properties, including its solubility and stability.[1] N,O-Diacetyl-L-tyrosine typically appears as a white to off-white crystalline powder.[1]

While detailed quantitative solubility data for N,O-Diacetyl-L-tyrosine is not extensively documented in publicly accessible literature, it is generally characterized as having limited solubility in water but being soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] The acetylation of both the amino and hydroxyl groups can enhance its stability compared to L-tyrosine.[1]

Given the scarcity of specific solubility data for N,O-Diacetyl-L-tyrosine, this guide will focus on the well-studied analogue, N-Acetyl-L-tyrosine, to provide a robust framework for understanding and predicting the solubility behavior of acetylated tyrosine derivatives.

Physicochemical Properties and Solubility Profile of N-Acetyl-L-tyrosine

N-Acetyl-L-tyrosine is a derivative of L-tyrosine that is utilized in parenteral nutrition and other pharmaceutical applications due to its improved solubility and stability over the parent amino acid.[3][4] A thorough understanding of its physicochemical properties is crucial for its application.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | [3][4][5] |

| Molecular Weight | 223.23 g/mol | [3][5] |

| Melting Point | 149-152 °C | [3][4] |

| pKa (Carboxylic Acid) | ~3.15 (Predicted) | [4][6] |

| LogP | 1.32 | [3][4] |

Aqueous and Organic Solvent Solubility

N-Acetyl-L-tyrosine exhibits significantly greater aqueous solubility compared to L-tyrosine.[3][4] Its solubility is influenced by factors such as pH and temperature.[6]

| Solvent/Buffer | pH | Temperature | Solubility (mg/mL) | Molar Equivalent (mM) |

| Water | Not Specified | Room Temperature | 25 | ~112 |

| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | 10 | ~44.8 |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Room Temperature | 44 - 60 | ~197 - 269 |

| Ethanol | Not Applicable | Room Temperature | Soluble | Not Specified |

Data compiled from multiple sources.[6]

The enhanced solubility of N-Acetyl-L-tyrosine in water compared to L-tyrosine (0.453 g/L at 25 °C) can be attributed to the acetylation of the amino group, which disrupts the strong intermolecular forces present in the crystalline structure of the zwitterionic L-tyrosine.[3][7]

Factors Influencing Solubility